2-(6-Methyl-3-pyridyl)imidazole-5-carbaldehyde
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Overview
Description
2-(6-Methyl-3-pyridyl)imidazole-5-carbaldehyde is a heterocyclic compound that features both imidazole and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methyl-3-pyridyl)imidazole-5-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-methyl-3-pyridinecarboxaldehyde with an imidazole derivative in the presence of a suitable catalyst. The reaction conditions often include refluxing in a solvent such as methanol or ethanol, with the addition of acids like methanesulfonic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are generally scaled-up versions of the laboratory synthesis. These methods focus on optimizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to achieve these goals .
Chemical Reactions Analysis
Types of Reactions
2-(6-Methyl-3-pyridyl)imidazole-5-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 2-(6-Methyl-3-pyridyl)imidazole-5-carboxylic acid.
Reduction: 2-(6-Methyl-3-pyridyl)imidazole-5-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(6-Methyl-3-pyridyl)imidazole-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and catalysts
Mechanism of Action
The mechanism of action of 2-(6-Methyl-3-pyridyl)imidazole-5-carbaldehyde depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The imidazole ring can coordinate with metal ions, making it useful in catalysis and coordination chemistry .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Pyridyl)imidazole-5-carbaldehyde
- 2-(6-Methyl-2-pyridyl)imidazole-5-carbaldehyde
- 2-(6-Methyl-4-pyridyl)imidazole-5-carbaldehyde
Uniqueness
2-(6-Methyl-3-pyridyl)imidazole-5-carbaldehyde is unique due to the specific positioning of the methyl group on the pyridine ring, which can influence its reactivity and interaction with other molecules. This structural feature can lead to distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C10H9N3O |
---|---|
Molecular Weight |
187.20 g/mol |
IUPAC Name |
2-(6-methylpyridin-3-yl)-1H-imidazole-5-carbaldehyde |
InChI |
InChI=1S/C10H9N3O/c1-7-2-3-8(4-11-7)10-12-5-9(6-14)13-10/h2-6H,1H3,(H,12,13) |
InChI Key |
SCDPLTROVIKCPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=C1)C2=NC=C(N2)C=O |
Origin of Product |
United States |
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